N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N'-1,3-thiazol-2-ylurea
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Overview
Description
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea is a chemical compound with the molecular formula C17H27N3OS. It is known for its unique structure, which includes a cyclopentyl group, a dimethylcyclohexyl group, and a thiazolylurea moiety. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea typically involves the reaction of cyclopentylamine with (3R,5S)-3,5-dimethylcyclohexyl isocyanate, followed by the introduction of a thiazolyl group. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiazolyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In studies of enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolylurea moiety is known to bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-Cyclopentyl-5-[(3-fluorophenoxy)methyl]-1-(2-naphthylmethyl)-3-piperidinecarboxamide
- N-Cyclopentyl-3,5-difluorobenzamide
Uniqueness
N-Cyclopentyl-N-[(3R,5S)-3,5-dimethylcyclohexyl]-N’-1,3-thiazol-2-ylurea stands out due to its unique combination of cyclopentyl, dimethylcyclohexyl, and thiazolylurea groups. This structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
920278-44-0 |
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Molecular Formula |
C17H27N3OS |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1-cyclopentyl-1-[(3S,5R)-3,5-dimethylcyclohexyl]-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H27N3OS/c1-12-9-13(2)11-15(10-12)20(14-5-3-4-6-14)17(21)19-16-18-7-8-22-16/h7-8,12-15H,3-6,9-11H2,1-2H3,(H,18,19,21)/t12-,13+,15? |
InChI Key |
ZCYMHADDIXMKLF-NNQSOWQGSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](CC(C1)N(C2CCCC2)C(=O)NC3=NC=CS3)C |
Canonical SMILES |
CC1CC(CC(C1)N(C2CCCC2)C(=O)NC3=NC=CS3)C |
Origin of Product |
United States |
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